molecular formula C23H19N3O2 B5818583 3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone

3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No. B5818583
M. Wt: 369.4 g/mol
InChI Key: UDSQTZLZMSBTRS-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone, also known as MBQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MBQ belongs to the quinazolinone family and has been found to possess various biological activities that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. 3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules. It has also been shown to inhibit the activity of certain kinases that are involved in the development of cancer.
Biochemical and Physiological Effects:
3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. 3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone has also been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression. Additionally, 3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone is its broad spectrum of biological activities, which make it a promising candidate for drug development. However, one of the limitations of 3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone is its low solubility in water, which makes it difficult to administer in vivo. Additionally, 3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone has been found to have low bioavailability, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone. One area of research could focus on improving the solubility and bioavailability of 3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone, in order to increase its effectiveness as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone, and to identify its molecular targets. Finally, research on the potential use of 3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone in combination with other drugs could lead to the development of more effective treatment strategies for various diseases.

Synthesis Methods

The synthesis of 3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone involves the condensation of 2-aminobenzophenone and 3-methoxybenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions and the resulting product is purified using chromatography techniques.

Scientific Research Applications

3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for cancer treatment. 3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[(E)-(3-methoxyphenyl)methylideneamino]-2-(2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-16-8-3-4-11-19(16)22-25-21-13-6-5-12-20(21)23(27)26(22)24-15-17-9-7-10-18(14-17)28-2/h3-15H,1-2H3/b24-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSQTZLZMSBTRS-BUVRLJJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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